molecular formula C17H17ClN4O B4463886 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol

2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol

Cat. No. B4463886
M. Wt: 328.8 g/mol
InChI Key: CCICGQUHVONJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol, also known as CBE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol exerts its effects by inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates a variety of substrates, including other kinases, ion channels, and transcription factors.
By inhibiting the activity of PKC, 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol disrupts many of these cellular processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the nervous system, 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has also been shown to have anti-inflammatory properties. PKC is involved in the activation of many inflammatory pathways, and inhibiting its activity can reduce inflammation.
2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has also been shown to have cardioprotective effects. PKC is involved in many processes that contribute to heart disease, including vasoconstriction, platelet aggregation, and myocardial hypertrophy. By inhibiting PKC, 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol may be able to reduce the risk of heart disease.

Advantages and Limitations for Lab Experiments

2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also some limitations to the use of 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol in lab experiments. One limitation is that it may have off-target effects on other kinases or enzymes. Additionally, 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol. One area of research is in the development of more potent and selective PKC inhibitors. 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol is a potent inhibitor of PKC, but it may also have off-target effects on other kinases or enzymes. Developing more selective inhibitors could help to elucidate the specific role of PKC in various cellular processes.
Another area of research is in the development of 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol derivatives with improved solubility and pharmacokinetic properties. Improving the solubility of 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol could make it easier to work with in certain experimental conditions, while improving its pharmacokinetic properties could make it a more effective therapeutic agent.
Conclusion:
In conclusion, 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol is a potent inhibitor of PKC that has been extensively studied for its potential applications in scientific research. 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has been shown to have a variety of biochemical and physiological effects, including its potential as a cancer treatment and its effects on the nervous system. While there are some limitations to the use of 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol in lab experiments, there are also several future directions for research on this compound that could lead to new insights into its potential therapeutic applications.

Scientific Research Applications

2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. PKC is overexpressed in many types of cancer, and inhibiting its activity has been shown to be an effective strategy for treating cancer. 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
In addition to its potential applications in cancer research, 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has also been studied for its effects on the nervous system. PKC is involved in many neuronal processes, including synaptic plasticity and neurotransmitter release. 2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol has been shown to enhance the release of certain neurotransmitters, such as acetylcholine and dopamine, and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[2-[(2-chlorophenyl)methylamino]quinazolin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-14-7-3-1-5-12(14)11-20-17-21-15-8-4-2-6-13(15)16(22-17)19-9-10-23/h1-8,23H,9-11H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCICGQUHVONJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3C(=N2)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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